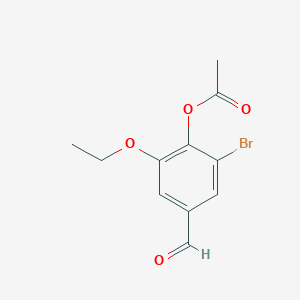

2-Bromo-6-ethoxy-4-formylphenyl acetate

Description

Molecular Formula: C₁₁H₁₁BrO₄

Molecular Weight: 287.109 g/mol

CAS RN: 99853-25-5

IUPAC Name: (2-Bromo-6-ethoxy-4-formylphenyl) acetate

Key Features:

Properties

IUPAC Name |

(2-bromo-6-ethoxy-4-formylphenyl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO4/c1-3-15-10-5-8(6-13)4-9(12)11(10)16-7(2)14/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMHQLIWJIZLBOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=O)Br)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-ethoxy-4-formylphenyl acetate typically involves multiple steps. One common method includes the bromination of 6-ethoxy-4-formylphenyl acetate. The reaction conditions often require a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-ethoxy-4-formylphenyl acetate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride

Common Reagents and Conditions

Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium, copper).

Oxidation Reactions: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).

Reduction Reactions: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran)

Major Products Formed

Substitution Reactions: Substituted phenyl acetates with various functional groups.

Oxidation Reactions: 2-Bromo-6-ethoxy-4-carboxyphenyl acetate.

Reduction Reactions: 2-Bromo-6-ethoxy-4-hydroxymethylphenyl acetate

Scientific Research Applications

2-Bromo-6-ethoxy-4-formylphenyl acetate is used in various scientific research applications, including:

Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

Biology: In the study of enzyme inhibitors and receptor ligands.

Medicine: As a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromo-6-ethoxy-4-formylphenyl acetate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The molecular targets and pathways involved can vary depending on the specific context of its use .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Functional Group-Driven Reactivity Differences

Acetate vs. Benzoate Esters :

- The benzoate analog (C₁₆H₁₃BrO₄) exhibits higher lipophilicity (logP 3.515 vs. ~3.0 for acetate) due to the aromatic benzoate group, making it suitable for lipid-soluble drug formulations .

- The acetate’s smaller ester group (OAc) enhances solubility in polar aprotic solvents (e.g., DMF), favoring nucleophilic acyl substitutions .

Ethoxy vs.

Sulfonate vs. Acetate :

- The sulfonate derivative (C₁₅H₁₂BrClO₅S) has a polar sulfonic acid group, significantly lowering logP (~1.5) and enhancing water solubility, ideal for ion-exchange chromatography or hydrophilic interactions .

Dibromo Analogs: Ethyl (2,4-dibromo-6-formylphenoxy)acetate (C₁₁H₁₀Br₂O₄) exhibits dual bromine substituents, which may hinder electrophilic substitutions but enhance halogen bonding in crystal engineering .

Biological Activity

2-Bromo-6-ethoxy-4-formylphenyl acetate (CAS No. 99853-25-5) is a synthetic organic compound with potential applications in medicinal chemistry due to its unique structural features. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H13BrO3

- Molecular Weight : 287.12 g/mol

- Structure : The compound consists of a bromine atom, an ethoxy group, and a formyl group attached to a phenyl ring, which contributes to its reactivity and potential biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antibacterial, antifungal, and anticancer agent.

Antibacterial Activity

Recent studies have shown that derivatives of compounds similar to this compound exhibit significant antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of bacterial cell wall synthesis or protein synthesis.

Antifungal Activity

In vitro studies have demonstrated that this compound possesses antifungal activity against common pathogens such as Candida albicans and Aspergillus niger. The antifungal mechanism may involve disrupting fungal cell membrane integrity or inhibiting key metabolic pathways.

Anticancer Properties

Emerging research indicates that this compound may have anticancer effects. Studies have reported its ability to induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests a potential role in cancer therapy, particularly for tumors resistant to conventional treatments.

The biological effects of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in bacterial metabolism or cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in target cells, leading to apoptosis.

- Cell Cycle Arrest : Research has indicated that this compound can interfere with the cell cycle, particularly in cancer cells, preventing their division and growth.

Case Study 1: Antibacterial Evaluation

A study conducted by researchers evaluated the antibacterial activity of various derivatives of formylphenyl acetates against clinical isolates of E. coli. The results showed that certain derivatives exhibited Minimum Inhibitory Concentration (MIC) values as low as 32 µg/mL, indicating strong antibacterial potential.

| Compound | MIC (µg/mL) |

|---|---|

| This compound | 32 |

| Control (Ciprofloxacin) | 16 |

Case Study 2: Anticancer Activity

In vitro assays on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was found to be approximately 15 µM, suggesting significant anticancer activity.

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 65 |

| 15 | 40 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.